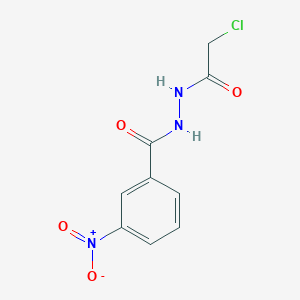
N'-(2-chloroacetyl)-3-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-chloroacetyl)-3-nitrobenzohydrazide is an organic compound that features both a chloroacetyl group and a nitrobenzohydrazide moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-3-nitrobenzohydrazide typically involves the reaction of 3-nitrobenzoic acid hydrazide with chloroacetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 3-nitrobenzoic acid hydrazide in an appropriate solvent, such as dichloromethane.
- Add chloroacetyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-chloroacetyl)-3-nitrobenzohydrazide are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N’-(2-chloroacetyl)-3-nitrobenzohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like triethylamine.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Substitution Reactions: Substituted derivatives where the chloroacetyl group is replaced by the nucleophile.
Reduction Reactions: Amino derivatives where the nitro group is reduced to an amino group.
Condensation Reactions: Hydrazones formed by the reaction of the hydrazide moiety with aldehydes or ketones.
科学的研究の応用
N’-(2-chloroacetyl)-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential use in the development of bioactive compounds. The hydrazide moiety can form stable conjugates with biomolecules, making it useful in bioconjugation techniques.
Medicine: Investigated for its potential as a pharmacophore in drug design. The compound’s ability to undergo various chemical modifications allows for the creation of derivatives with potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for the production of advanced materials.
作用機序
The mechanism of action of N’-(2-chloroacetyl)-3-nitrobenzohydrazide depends on its specific application. In general, the compound can interact with biological molecules through its reactive functional groups. For example:
Chloroacetyl Group: Can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.
Nitro Group: Can undergo reduction to form reactive intermediates that may interact with cellular components.
Hydrazide Moiety: Can form stable conjugates with biomolecules, potentially altering their function or stability.
類似化合物との比較
N’-(2-chloroacetyl)-3-nitrobenzohydrazide can be compared with other similar compounds, such as:
N-(2-chloroacetyl)benzohydrazide: Lacks the nitro group, which may result in different reactivity and applications.
3-nitrobenzohydrazide: Lacks the chloroacetyl group, which affects its ability to participate in substitution reactions.
N’-(2-chloroacetyl)-4-nitrobenzohydrazide: Similar structure but with the nitro group in a different position, which may influence its chemical properties and reactivity.
The uniqueness of N’-(2-chloroacetyl)-3-nitrobenzohydrazide lies in the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
IUPAC Name |
N'-(2-chloroacetyl)-3-nitrobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O4/c10-5-8(14)11-12-9(15)6-2-1-3-7(4-6)13(16)17/h1-4H,5H2,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMWKOXDTKJWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765884.png)
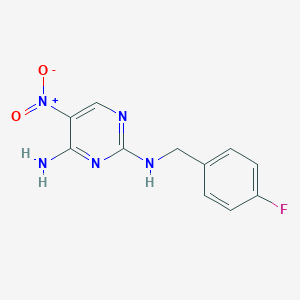

![2-(1,2-benzoxazol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B2765887.png)

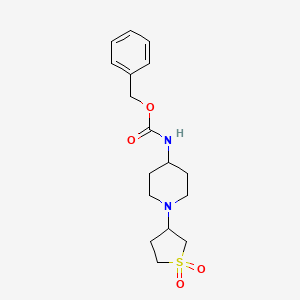
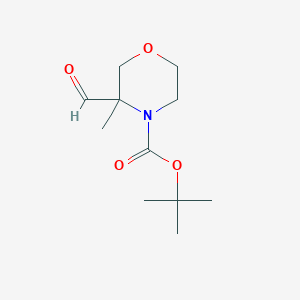
![3,4-dimethoxy-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide](/img/structure/B2765893.png)
![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate](/img/structure/B2765898.png)
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2765899.png)
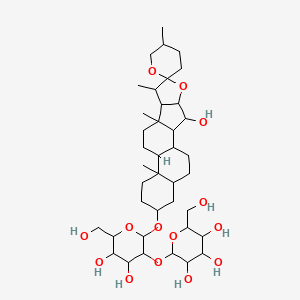

![(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2765905.png)
